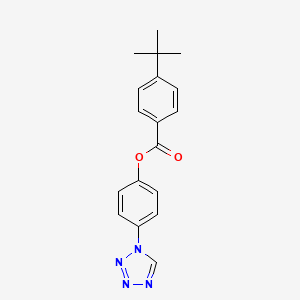![molecular formula C16H26N2OS B11327596 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B11327596.png)
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]butanamide is a synthetic organic compound that features a unique structure combining an azepane ring, a thiophene ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]butanamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Amide Bond Formation: The final step involves the formation of the amide bond between the azepane-thiophene intermediate and butanoic acid or its derivatives. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Halogens (e.g., bromine, chlorine) or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]butanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity and selectivity, while the thiophene ring can contribute to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]butanamide: A positional isomer with the thiophene ring attached at a different position.
N-[2-(azepan-1-yl)-2-(furan-2-yl)ethyl]butanamide: A similar compound with a furan ring instead of a thiophene ring.
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide: A similar compound with a piperidine ring instead of an azepane ring.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]butanamide is unique due to the combination of the azepane and thiophene rings, which can impart distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets or unique material properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H26N2OS |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]butanamide |
InChI |
InChI=1S/C16H26N2OS/c1-2-8-16(19)17-13-14(15-9-7-12-20-15)18-10-5-3-4-6-11-18/h7,9,12,14H,2-6,8,10-11,13H2,1H3,(H,17,19) |
InChI Key |
XRUFVMGLPUESBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC(C1=CC=CS1)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11327517.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B11327521.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide](/img/structure/B11327530.png)
![5-(4-chlorophenyl)-3-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11327537.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide](/img/structure/B11327544.png)

![4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11327548.png)
![3-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11327558.png)
![10-(4-ethoxyphenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11327567.png)
![Butyl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11327583.png)
![3,4-Dimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11327588.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11327591.png)
![7-chloro-9-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide](/img/structure/B11327592.png)
![1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B11327602.png)
